Benzyl 2-(butan-2-yl)-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate
Description
Benzyl 2-(butan-2-yl)-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyrazine core. This structure is substituted at the 2-position with a branched butan-2-yl group and at the 3-position with a chloromethyl moiety, while the 7-position is esterified with a benzyl carboxylate group. The chloromethyl substituent introduces reactivity for further functionalization, while the butan-2-yl group may influence lipophilicity and steric interactions.
Properties
Molecular Formula |
C19H24ClN3O2 |
|---|---|
Molecular Weight |
361.9 g/mol |
IUPAC Name |
benzyl 2-butan-2-yl-3-(chloromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C19H24ClN3O2/c1-3-14(2)18-16(11-20)23-10-9-22(12-17(23)21-18)19(24)25-13-15-7-5-4-6-8-15/h4-8,14H,3,9-13H2,1-2H3 |
InChI Key |
KQWSMRYBRLUHHY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=C(N2CCN(CC2=N1)C(=O)OCC3=CC=CC=C3)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(butan-2-yl)-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate typically involves multistep reactions starting from readily available precursors. Common synthetic strategies include:
Condensation Reactions: Initial formation of the imidazo[1,2-a]pyrazine core through condensation of appropriate aldehydes and amines.
Substitution Reactions: Introduction of the chloromethyl group via halogenation reactions.
Esterification: Formation of the carboxylate ester by reacting the intermediate with benzyl alcohol under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(butan-2-yl)-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the imidazo[1,2-a]pyrazine core, affecting its electronic properties.
Substitution: The chloromethyl group is a reactive site for nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyrazine derivatives .
Scientific Research Applications
Benzyl 2-(butan-2-yl)-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers
Mechanism of Action
The mechanism of action of Benzyl 2-(butan-2-yl)-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or DNA, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction and gene expression
Comparison with Similar Compounds
Key Observations:
- Reactivity: The chloromethyl group offers a reactive site for nucleophilic displacement, contrasting with hydroxymethyl (hydrolysis-prone) or aminomethyl (conjugation-ready) groups in analogs .
- Steric Effects : Branched substituents like butan-2-yl may hinder interactions with biological targets compared to linear chains.
Fluorescence and Electronic Properties
While the target compound lacks direct fluorescence data, structurally related imidazo[1,2-a]pyrazines with aromatic extensions (e.g., phenyl or naphthyl groups) exhibit strong fluorescence. For example, 7-phenylbenzo[4,5]imidazo[2,1-a]pyrrolo[2,1-c]pyrazine (quantum yield = 56% in ethanol) demonstrates the impact of extended π-systems on fluorescence intensity . The absence of such aromatic groups in the target compound suggests weaker fluorescence, as electron-withdrawing chloromethyl and aliphatic substituents reduce conjugation.
Biological Activity
Benzyl 2-(butan-2-yl)-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a synthetic organic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, including data tables and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 361.9 g/mol. Its structure features a benzyl group, a chloromethyl group, and a butan-2-yl substituent attached to the imidazo[1,2-a]pyrazine core along with a carboxylate functional group that enhances its reactivity and biological activity.
Antitumor Activity
Recent studies have indicated that compounds within the imidazo[1,2-a]pyrazine family exhibit significant antitumor properties. For instance, research has shown that derivatives of benzimidazole, which share structural similarities with our compound of interest, possess notable antitumor activity against various cancer cell lines. In particular:
- Case Study : A study evaluated the antitumor efficacy of several imidazo[1,2-a]pyrazine derivatives on human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that certain derivatives demonstrated IC50 values as low as 6.26 μM in 2D assays, suggesting potent activity against tumor proliferation .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Compounds with similar structures have shown efficacy against both Gram-positive and Gram-negative bacteria.
- Research Findings : A comparative study highlighted that certain imidazo[1,2-a]pyrazine derivatives exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Chloromethyl Group | Enhances reactivity and potential for enzyme modulation |
| Carboxylate Functional Group | Increases solubility and bioavailability |
| Imidazo[1,2-a]pyrazine Core | Provides a pharmacophore similar to naturally occurring drugs |
Comparative Analysis with Related Compounds
To better understand the biological potential of this compound, it is useful to compare it with related compounds:
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| Benzyl 3-(chloromethyl)-5H-imidazo[1,2-a]pyrazine | C18H22ClN3O2 | Antitumor and antimicrobial |
| Benzyl 3-(aminomethyl)-5H-imidazo[1,2-a]pyrazine | C18H22N4O2 | Antiviral and anti-inflammatory |
| Benzyl 3-(difluoromethyl)-5H-imidazo[1,2-a]pyrazine | C18H20F2N3O2 | Anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
